molecular formula C18H20N4O8S B3940028 1-[(2-nitrophenyl)sulfonyl]-4-(3-pyridinylmethyl)piperazine oxalate

1-[(2-nitrophenyl)sulfonyl]-4-(3-pyridinylmethyl)piperazine oxalate

Cat. No. B3940028
M. Wt: 452.4 g/mol
InChI Key: YFDUTTKEVFWOOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-nitrophenyl)sulfonyl]-4-(3-pyridinylmethyl)piperazine oxalate, commonly known as NPPB, is a chemical compound that has been extensively studied for its various applications in scientific research. NPPB is a potent inhibitor of chloride channels and is widely used as a tool for studying the physiological and biochemical effects of chloride channels in various biological systems.

Scientific Research Applications

NPPB has been extensively used in scientific research for studying the physiological and biochemical effects of chloride channels. Chloride channels are transmembrane proteins that regulate the flow of chloride ions across cell membranes. They play a critical role in various physiological processes such as cell volume regulation, acid-base balance, and neuronal excitability. NPPB is a potent inhibitor of chloride channels and is widely used as a tool for studying the role of chloride channels in various biological systems such as neurons, muscle cells, and epithelial cells.

Mechanism of Action

NPPB acts as a potent inhibitor of chloride channels by binding to the channel pore and blocking the flow of chloride ions. The binding of NPPB to the channel pore is reversible, and the inhibition of chloride channels is concentration-dependent. NPPB has been shown to inhibit various types of chloride channels such as voltage-gated chloride channels, calcium-activated chloride channels, and cystic fibrosis transmembrane conductance regulator (CFTR) chloride channels.
Biochemical and Physiological Effects:
NPPB has various biochemical and physiological effects depending on the type of chloride channel being inhibited. In neurons, NPPB has been shown to inhibit the hyperpolarization-activated chloride current (Ih) and the calcium-activated chloride current (ICl(Ca)). In muscle cells, NPPB has been shown to inhibit the chloride conductance of the sarcolemma and the sarcoplasmic reticulum. In epithelial cells, NPPB has been shown to inhibit the CFTR chloride channel and the calcium-activated chloride channel.

Advantages and Limitations for Lab Experiments

NPPB is a potent inhibitor of chloride channels and is widely used as a tool for studying the physiological and biochemical effects of chloride channels. The advantages of using NPPB in lab experiments include its high potency, selectivity, and reversibility. However, NPPB also has some limitations for lab experiments, such as its potential toxicity, non-specific effects, and limited solubility.

Future Directions

NPPB has various potential future directions for scientific research. One potential direction is to study the role of chloride channels in various disease states such as cystic fibrosis, epilepsy, and cancer. Another potential direction is to develop more potent and selective inhibitors of chloride channels based on the structure of NPPB. Additionally, the development of new methods for delivering NPPB to specific tissues and cells could enhance its therapeutic potential.

properties

IUPAC Name

1-(2-nitrophenyl)sulfonyl-4-(pyridin-3-ylmethyl)piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S.C2H2O4/c21-20(22)15-5-1-2-6-16(15)25(23,24)19-10-8-18(9-11-19)13-14-4-3-7-17-12-14;3-1(4)2(5)6/h1-7,12H,8-11,13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDUTTKEVFWOOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN=CC=C2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-].C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Nitrophenyl)sulfonyl-4-(pyridin-3-ylmethyl)piperazine;oxalic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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